molecular formula C14H9BF3K B15280862 Potassium trifluoro(phenanthren-9-yl)borate

Potassium trifluoro(phenanthren-9-yl)borate

Cat. No.: B15280862
M. Wt: 284.13 g/mol
InChI Key: UIXZVYUWQLDNOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(phenanthren-9-yl)borate typically involves the reaction of phenanthrene with boron trifluoride and potassium fluoride. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(phenanthren-9-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Potassium trifluoro(phenanthren-9-yl)borate has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(phenanthren-9-yl)borate exerts its effects is primarily through its role as a boron-containing reagent. In cross-coupling reactions, the compound acts as a source of the phenanthren-9-yl group, which is transferred to the target molecule in the presence of a palladium catalyst. The trifluoroborate group enhances the stability and reactivity of the compound, facilitating efficient bond formation .

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(phenanthren-9-yl)borate is unique due to its specific phenanthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where the phenanthrene structure is desired .

Properties

Molecular Formula

C14H9BF3K

Molecular Weight

284.13 g/mol

IUPAC Name

potassium;trifluoro(phenanthren-9-yl)boranuide

InChI

InChI=1S/C14H9BF3.K/c16-15(17,18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9H;/q-1;+1

InChI Key

UIXZVYUWQLDNOE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=CC=CC=C2C3=CC=CC=C13)(F)(F)F.[K+]

Origin of Product

United States

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